The synthesis of dihydrocyclosporin D involves several key steps, primarily focusing on the reduction of cyclosporin A. The most common method employed is catalytic hydrogenation, which reduces specific double bonds in the cyclic structure to yield dihydrocyclosporin D.
Dihydrocyclosporin D retains the core cyclic structure characteristic of cyclosporins but features additional hydrogen atoms due to the reduction process. This alteration affects its conformation and potentially its interaction with biological targets.
Dihydrocyclosporin D can participate in various chemical reactions typical of peptide derivatives:
The reactivity of dihydrocyclosporin D is influenced by its structure; modifications at specific sites can enhance or diminish its biological activity. For example, altering side chains through nucleophilic substitution can lead to derivatives with improved immunosuppressive properties.
Dihydrocyclosporin D exerts its effects primarily through inhibition of T-cell activation. It binds to cyclophilin proteins within T-cells, disrupting the calcineurin signaling pathway essential for T-cell activation and proliferation.
This mechanism underlies its utility in preventing organ transplant rejection and managing autoimmune conditions .
These properties are crucial for formulating effective pharmaceutical preparations .
Dihydrocyclosporin D has several scientific uses:
The ongoing research into this compound aims to optimize its therapeutic efficacy while minimizing side effects associated with traditional cyclosporins .
Dihydrocyclosporin D (Chemical Formula: C₆₃H₁₁₅N₁₁O₁₂; Molecular Weight: 1218.65 g/mol) features a macrocyclic scaffold comprising 11 amino acid residues, distinguished by the saturation of the characteristic vinyl group in the Bmt residue [(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine] to an ethylbutyl side chain [(4R)-4-ethyl-4-methyl-L-threonine]. This hydrogenation eliminates the alkene moiety at positions 6-7 of the Bmt residue, fundamentally altering local hydrophobicity and conformational dynamics [3] [6].
The molecule retains the intricate stereochemical complexity inherent to cyclosporins, with seven N-methylated peptide bonds and multiple D-configured amino acids (notably D-Ala at position 8). Its 3D architecture stabilizes via intramolecular hydrogen bonding, forming a twisted β-pleated sheet structure closed by a β-turn. The saturated Bmt side chain reduces molecular rigidity compared to CsA, potentially increasing backbone flexibility and solvent accessibility [3] [9].
Table 1: Key Structural Features of Dihydrocyclosporin D
Structural Attribute | Description |
---|---|
Molecular Formula | C₆₃H₁₁₅N₁₁O₁₂ |
Molecular Weight | 1218.65 g/mol |
IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Key Residue Modification | Saturated Bmt residue [(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid] |
Chiral Centers | 11 amino acids with multiple D/L-configurations |
Dihydrocyclosporin D diverges critically from Cyclosporin A (CsA; C₆₂H₁₁₁N₁₁O₁₂) through:
Table 2: Structural Comparison with Key Cyclosporin Analogues
Compound | Molecular Formula | Position 2 Residue | Bmt Residue Modification | Bioactivity Context |
---|---|---|---|---|
Cyclosporin A (CsA) | C₆₂H₁₁₁N₁₁O₁₂ | L-α-Aminobutyric acid | Unsaturated (E-2-butenyl) | Immunosuppression, Antifungal |
Dihydrocyclosporin D | C₆₃H₁₁₅N₁₁O₁₂ | L-Valine | Saturated (Ethylbutyl) | Research compound |
Cyclosporin D | C₆₃H₁₁₃N₁₁O₁₂ | L-Valine | Unsaturated (E-2-butenyl) | Natural congener of CsA |
Dihydrocyclosporin A | C₆₂H₁₁₃N₁₁O₁₂ | L-α-Aminobutyric acid | Saturated (Ethylbutyl) | Reduced immunosuppressive activity |
Dihydrocyclosporin D originates through two primary routes:
Biosynthesis: Cyclosporins are synthesized non-ribosomally by the megasynthetase enzyme cyclosporin synthetase (∼1.7 MDa). This multidomain enzyme activates, thioesterifies, N-methylates, and cyclizes constituent amino acids in an assembly-line fashion. Dihydrocyclosporin D likely arises via precursor-directed biosynthesis—feeding modified amino acids (e.g., dihydro-Bmt) to Tolypocladium inflatum cultures—or through genetic manipulation of biosynthetic genes [5] [9].
Chemical Synthesis: Semi-synthetic hydrogenation of purified Cyclosporin D using catalysts (e.g., Pd/C) under controlled H₂ pressure selectively reduces the Bmt alkene. This demands precise conditions to prevent over-reduction or epimerization at chiral centers [3] [9]. Key steps include:
1. Cyclosporin D + H₂ → Dihydrocyclosporin D (Catalyst: Pd/C, Solvent: Ethanol/Acetic Acid) 2. Purification via preparative HPLC (C18 column, Methanol/Water gradients)
Isolation of dihydro-Bmt from blocked cyclosporin mutants confirms enzymatic compatibility with saturated substrates [3].
Dihydrocyclosporin D exhibits pronounced hydrophobicity (LogP > 5), aligning with cyclosporins’ lipophilic nature. Its aqueous solubility is negligible (<0.1 µg/mL), necessitating organic solvents (methanol, DMSO) or lipid-based formulations for experimental studies [6] [10].
Thermal and Chemical Stability:
Spectroscopic Signatures:
Table 3: Physicochemical Parameters of Dihydrocyclosporin D
Property | Value/Characteristic | Analytical Method | Conditions |
---|---|---|---|
Solubility in Water | <0.1 µg/mL | HPLC-UV | 25°C, pH 7.0 |
logP (Octanol/Water) | ~5.8 (Predicted) | Chromatographic retention | C18 column, MeOH/H₂O mobile phase |
Density | 1.0 ± 0.1 g/cm³ | Empirical calculation | Solid state |
Boiling Point | 1286.4°C ± 65.0 (Predicted) | ACD/Labs software | — |
Storage Stability | >24 months (anhydrous, −20°C) | Long-term stress testing | Under N₂ atmosphere |
Major Degradant | Open-chain hydrolytic fragments | LC-MS | Acidic hydrolysis (0.1M HCl) |
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